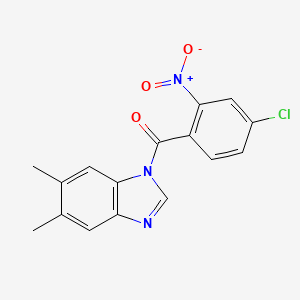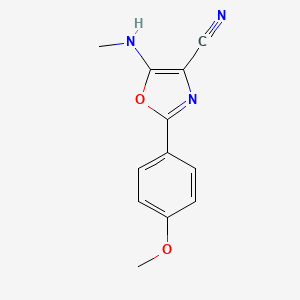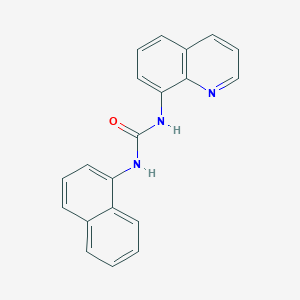
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine, also known as PD173074, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. It has been extensively studied for its potential use in cancer treatment and research.
Wirkmechanismus
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine works by binding to the ATP-binding site of FGFR tyrosine kinases, preventing their activation and downstream signaling. This leads to inhibition of cell proliferation, migration, and invasion, ultimately resulting in tumor growth suppression.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine has been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. It has also been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is a highly specific inhibitor of FGFR tyrosine kinases, making it a valuable tool for investigating the role of FGFR signaling in cancer biology. However, its use is limited by its low solubility and poor bioavailability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
1. Development of more potent and selective FGFR inhibitors with improved pharmacokinetic properties.
2. Investigation of the potential use of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine in combination with other anti-cancer agents for enhanced efficacy.
3. Exploration of the role of FGFR signaling in other diseases, such as cardiovascular and metabolic disorders.
4. Development of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine analogs with improved solubility and bioavailability for in vivo studies.
5. Investigation of the potential use of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine in the treatment of neurodegenerative diseases.
6. Further elucidation of the mechanism of action of 6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine and FGFR signaling in cancer biology.
Synthesemethoden
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine can be synthesized through a multi-step process involving the reaction of 3-methoxyphenol with cyanogen bromide, followed by the reaction of the resulting intermediate with 1,3,5-triazine-2,4-diamine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine is widely used as a tool compound in cancer research to investigate the role of FGFR signaling in tumor growth and progression. It has also been shown to have potential therapeutic applications in the treatment of various cancers, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
6-(3-methoxyphenoxy)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-16-6-3-2-4-7(5-6)17-10-14-8(11)13-9(12)15-10/h2-5H,1H3,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJKHXRBUTSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)



![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)



![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)